4-tert-butyl-1,3-thiazol-5-amine dihydrochloride
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Overview
Description
4-tert-butyl-1,3-thiazol-5-amine dihydrochloride is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are a key structural component in many pharmaceuticals and agrochemicals . The compound is characterized by the presence of a tert-butyl group at the 4-position and an amine group at the 5-position of the thiazole ring, with two hydrochloride molecules attached.
Preparation Methods
The synthesis of 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with ammonia or an amine under specific conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity . Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
4-tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with protein kinases or other signaling molecules, disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
4-tert-butyl-1,3-thiazol-5-amine dihydrochloride can be compared with other thiazole derivatives such as:
4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl (phenyl)methanone: This compound has similar structural features but different biological activities.
5-bromo-4-tert-butyl-1,3-thiazol-2-amine: Another thiazole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of other thiazole derivatives.
Properties
CAS No. |
2758005-09-1 |
---|---|
Molecular Formula |
C7H14Cl2N2S |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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